REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:12][N:13]=[N+]=[N-])[CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)C>CO.[Ni]>[CH:7]1([CH:6]2[CH2:12][NH:13][C:4](=[O:3])[CH2:5]2)[CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
4-Cyclopentyl-pyrrolidin-2-one—A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1CCCC1)CN=[N+]=[N-])=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration and MeOH
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining solid is recrystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |